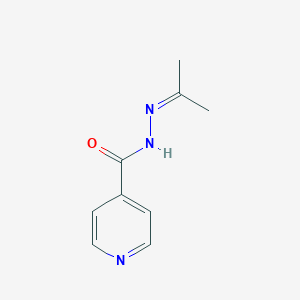
1'(Or 2')-(isopropylidene)isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isopropylidene)isonicotinohydrazide, also known as INH-I, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is structurally similar to isoniazid, a well-known anti-tuberculosis drug.
作用机制
The exact mechanism of action of 1-(isopropylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells. It has also been suggested that this compound may exert its anticancer effects by inducing apoptosis, a process of programmed cell death.
生化和生理效应
1-(isopropylidene)isonicotinohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(isopropylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 1-(isopropylidene)isonicotinohydrazide. One area of interest is the development of more potent derivatives of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 1-(isopropylidene)isonicotinohydrazide in combination with other drugs for the treatment of various diseases warrants further investigation.
科学研究应用
1-(isopropylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, it has been found to exhibit anti-inflammatory and antioxidant activities.
属性
CAS 编号 |
4813-04-1 |
|---|---|
产品名称 |
1'(Or 2')-(isopropylidene)isonicotinohydrazide |
分子式 |
C9H11N3O |
分子量 |
177.2 g/mol |
IUPAC 名称 |
N-(propan-2-ylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13) |
InChI 键 |
LRCPYBHPYVZWBL-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
规范 SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
其他 CAS 编号 |
4813-04-1 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

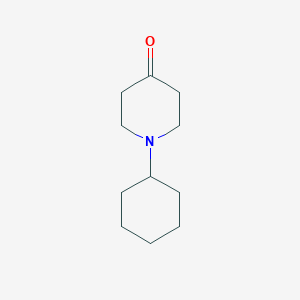
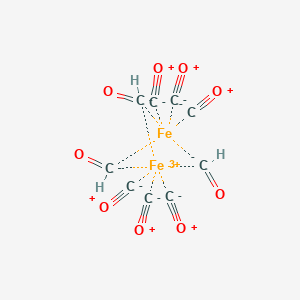
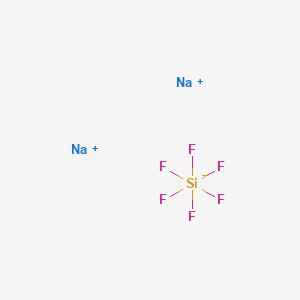
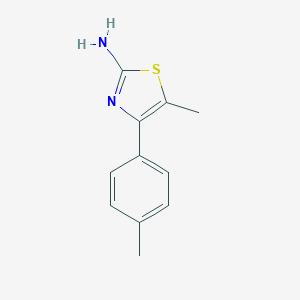
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
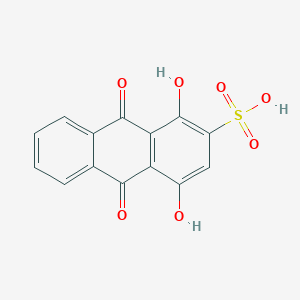
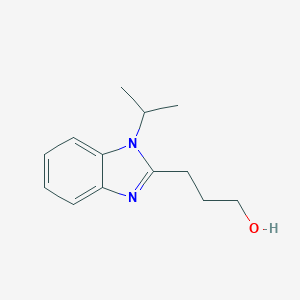
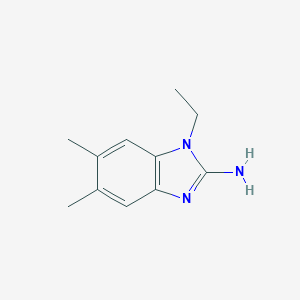
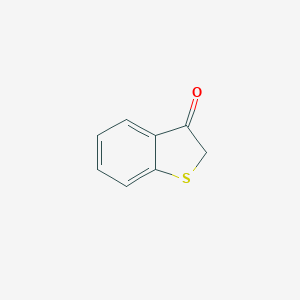
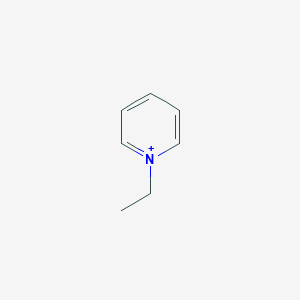
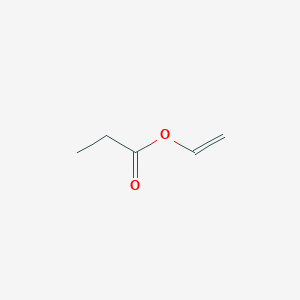
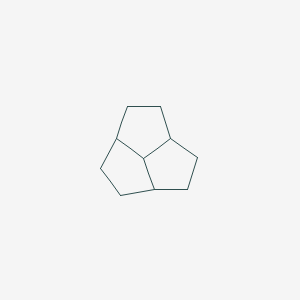
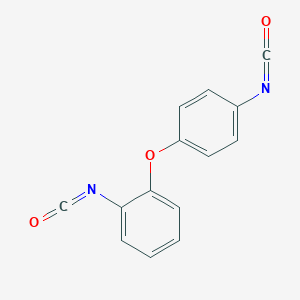
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)